1-(2,6-Dimethylphenyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

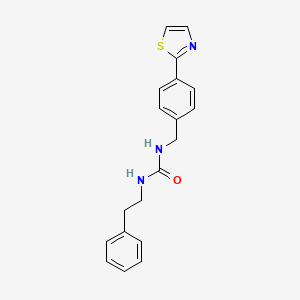

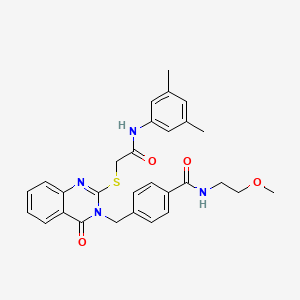

1-(2,6-Dimethylphenyl)piperazine hydrochloride is an organic compound with the molecular formula C12H18N2.ClH . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a melting point of 236-239 degrees Celsius . The compound has a molecular weight of 226.75 .Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

A study by Khan et al. (2019) explored the biological activity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives. These compounds exhibited significant antibacterial, antifungal, and anthelmintic activities. Their potential as fingerprint agents due to their stickiness properties on various surfaces was also noted, offering a unique application in forensic science (Khan et al., 2019).

Synthesis and Structural Characterization

Several studies have focused on synthesizing different derivatives of 1-(2,6-dimethylphenyl)piperazine and characterizing their structures. For instance, the synthesis of 1-(2,3-dimethylphenyl)piperazine as an important intermediate for α1-receptor antagonists was reported by Zhou Xin (2007). The synthetic route was highlighted for its convenience and potential for commercial production (Zhou Xin, 2007). Another study by Guillaume et al. (2003) described a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide from basic components (Guillaume et al., 2003).

NMR Spectroscopy

The application of NMR spectroscopy in studying 1-(2,6-Dimethylphenyl)piperazine derivatives has been significant. For example, Qin et al. (2005) used DEPT, H-H COSY, HMQC, and HMBC techniques for complete NMR assignments of a specific dihydrochloride salt derivative (Qin et al., 2005).

Antiasthmatic Activity

Research by Bhatia et al. (2016) focused on the development of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. These xanthene derivatives were found to possess significant vasodilator activity, contributing to their potential as anti-asthmatic agents (Bhatia et al., 2016).

HIV-1 Reverse Transcriptase Inhibition

A novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors was developed by Romero et al. (1994), involving analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride. This research represents a critical contribution to HIV treatment (Romero et al., 1994).

Magnetic Properties and Crystal Structure

Studies on the crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine derivatives have also been conducted. For instance, Khedhiri et al. (2016) synthesized a novel organic-inorganic hybrid material and reported on its physico-chemical characterization, highlighting the compound's potential in various applications (Khedhiri et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dimethylphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOXXJXXBOCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012-92-6 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)

![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine](/img/structure/B2747115.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)